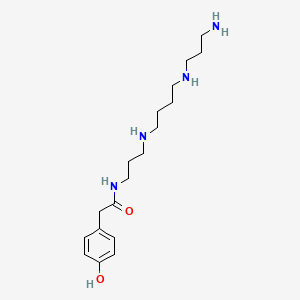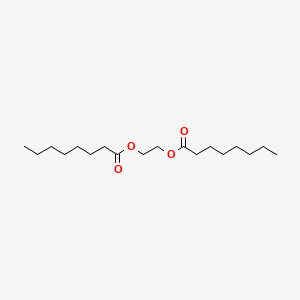
CBiPES 盐酸盐
描述
N- (4’-氰基- [1,1’-联苯]-3-基-N- (3-吡啶基甲基)乙磺酰胺,俗称CBiPES,是一种用于科学研究的合成有机化合物。它作为代谢型谷氨酸受体II亚型mGluR 2的选择性正变构调节剂。 该化合物在动物模型中已显示出潜在的抗精神病作用,主要用于研究mGluR 2受体在精神分裂症及相关疾病中的作用 .
科学研究应用
N- (4’-氰基- [1,1’-联苯]-3-基-N- (3-吡啶基甲基)乙磺酰胺具有多种科学研究应用,包括:
作用机制
N- (4’-氰基- [1,1’-联苯]-3-基-N- (3-吡啶基甲基)乙磺酰胺通过充当代谢型谷氨酸受体2的正变构调节剂来发挥作用。这种调节增强了受体对其内源性配体谷氨酸的反应,导致下游信号通路活性的增加。 该化合物的效果是通过激活G蛋白偶联受体介导的,这些受体随后影响神经传递和突触可塑性中涉及的各种细胞内信号级联反应 .
生化分析
Biochemical Properties
CBiPES hydrochloride interacts with the mGluR 2 receptor, a type of metabotropic glutamate receptor . As a positive allosteric modulator, CBiPES hydrochloride enhances the response of the mGluR 2 receptor to its ligand, glutamate . This interaction influences various biochemical reactions within the cell .
Cellular Effects
CBiPES hydrochloride has been observed to attenuate stress-induced hyperthermia and block the hyperlocomotor effects of PCP in murine models . In rat brain, CBiPES hydrochloride has been shown to attenuate ketamine-induced increases in extracellular histamine concentration . These effects suggest that CBiPES hydrochloride can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of CBiPES hydrochloride involves its role as a positive allosteric modulator of the mGluR 2 receptor . By enhancing the response of the mGluR 2 receptor to glutamate, CBiPES hydrochloride can influence various cellular processes, potentially including enzyme activation or inhibition and changes in gene expression .
Dosage Effects in Animal Models
In animal models, CBiPES hydrochloride has been administered at dosages ranging from 0.1 to 10 mg/kg . At a dosage of 10 mg/kg, CBiPES hydrochloride was observed to reduce global dyskinesia by 60% and peak dose dyskinesia by 66% compared to a control
Metabolic Pathways
Given its role as a modulator of the mGluR 2 receptor, it is likely that CBiPES hydrochloride interacts with enzymes and cofactors involved in glutamate signaling .
准备方法
N- (4’-氰基- [1,1’-联苯]-3-基-N- (3-吡啶基甲基)乙磺酰胺的合成涉及多个步骤。主要的合成路线包括以下步骤:
联苯核的形成: 联苯核是通过硼酸和卤代苯衍生物之间的铃木偶联反应合成的。
氰基的引入: 氰基是通过使用合适的氰化物来源的亲核取代反应引入的。
吡啶基甲基的连接: 吡啶基甲基是通过亲核取代反应连接的。
磺酰胺的形成: 最后一步涉及在碱性条件下使中间体与乙磺酰氯反应,形成磺酰胺基团.
化学反应分析
N- (4’-氰基- [1,1’-联苯]-3-基-N- (3-吡啶基甲基)乙磺酰胺会经历各种化学反应,包括:
氧化: 该化合物可以用强氧化剂氧化,导致形成亚砜或砜。
还原: 还原反应可以使用像氢化铝锂这样的还原剂进行,导致形成胺或醇。
取代: 该化合物可以进行亲核取代反应,其中氰基或吡啶基甲基被其他亲核试剂取代。
在这些反应中使用的常见试剂和条件包括强氧化剂(例如,高锰酸钾),还原剂(例如,氢化铝锂)和亲核试剂(例如,叠氮化钠)。这些反应形成的主要产物取决于所使用的具体反应条件和试剂。
相似化合物的比较
N- (4’-氰基- [1,1’-联苯]-3-基-N- (3-吡啶基甲基)乙磺酰胺由于其对代谢型谷氨酸受体2的选择性正变构调节而独一无二。类似的化合物包括:
LY-487,379: 代谢型谷氨酸受体2的另一个正变构调节剂,但具有不同的药代动力学特性.
CDPPB: 代谢型谷氨酸受体5的正变构调节剂,用于类似的研究应用.
BMS-303141: 具有不同化学结构但对代谢型谷氨酸受体具有类似调节作用的化合物.
这些化合物具有相似的研究应用,但在选择性、效力和药代动力学特征方面有所不同。
属性
IUPAC Name |
N-[3-(4-cyanophenyl)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-2-27(25,26)24(16-18-5-4-12-23-15-18)21-7-3-6-20(13-21)19-10-8-17(14-22)9-11-19/h3-13,15H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVYXILCBYGKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(CC1=CN=CC=C1)C2=CC=CC(=C2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432071 | |
| Record name | CBiPES | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353235-01-5, 856702-40-4 | |
| Record name | Cbipes | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0353235015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CBiPES | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CBIPES | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ25KB5NW9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride](/img/structure/B1662549.png)







